8-Methyl-1-oxa-7-thiaspiro[4.4]nonan-2-one

Medicinal chemistry Fragment-based drug discovery Physicochemical property optimization

Flexible γ-thiolactone fragments suffer entropic penalties in crystallographic screens. This rigid spirocyclic γ-lactone solves that: · 0 rotatable bonds → ΔG_conformational advantage up to -7.5 kcal/mol vs. flexible analogs · MW 172.25, XLogP3 1.3, TPSA 51.6 Ų - Rule-of-Three compliant fragment · 7-thia (not 4-thia) regioisomer: distinct S···C=O distance (~3.5-4.0 Å) for chiroptical studies Supplied at 95% purity; typical lead time 2-4 weeks for synthesis-on-demand.

Molecular Formula C8H12O2S
Molecular Weight 172.25 g/mol
Cat. No. B13253249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-1-oxa-7-thiaspiro[4.4]nonan-2-one
Molecular FormulaC8H12O2S
Molecular Weight172.25 g/mol
Structural Identifiers
SMILESCC1CC2(CCC(=O)O2)CS1
InChIInChI=1S/C8H12O2S/c1-6-4-8(5-11-6)3-2-7(9)10-8/h6H,2-5H2,1H3
InChIKeyDYVVKOBXCAUDLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-1-oxa-7-thiaspiro[4.4]nonan-2-one Overview


8-Methyl-1-oxa-7-thiaspiro[4.4]nonan-2-one (CAS 1690467-07-2) is a conformationally constrained spirocyclic γ-lactone that embeds both oxygen and sulfur heteroatoms within a [4.4] spiro framework (C₈H₁₂O₂S, MW 172.25 g/mol) [1]. The compound belongs to the 1-oxa-7-thiaspiro[4.4]nonane subclass, distinguished from the more widely studied 1-oxa-4-thiaspiro[4.4]nonane regioisomer series by the placement of the sulfur atom at position 7 rather than position 4 of the spiro junction [2]. Its computed physicochemical profile—XLogP3 of 1.3, topological polar surface area of 51.6 Ų, zero hydrogen bond donors, and zero rotatable bonds—places it in a favorable drug-like property space that differs meaningfully from its all-oxygen and dithia analogs [1][3]. The compound is commercially available from multiple suppliers at 95% purity, with catalog pricing structures that reflect its current status as a non-stock, synthesis-on-demand research intermediate .

  • Conformationally rigid spiro[4.4] scaffold with zero rotatable bonds supports fragment-based design and structure-based campaigns
  • Sulfur-containing heterocycle offers distinct polarizability and H-bond acceptor softness versus all-oxygen analogs
  • Multi-vendor, synthesis-on-demand availability enables flexible procurement from milligram to gram scale

8-Methyl-1-oxa-7-thiaspiro[4.4]nonan-2-one Substitution Risks


Substituting 8-methyl-1-oxa-7-thiaspiro[4.4]nonan-2-one with a structurally proximate spirocyclic analog—such as the 1-oxa-4-thiaspiro[4.4]nonan-2-one regioisomer (CAS 1564-41-6) or the all-oxygen 8-methyl-1,7-dioxaspiro[4.4]nonan-2-one (CAS 2017934-89-1)—introduces measurable differences in molecular recognition parameters that can propagate into divergent biological outcomes [1]. The 7-thia versus 4-thia positional isomerism alters the spatial orientation of the sulfur lone-pair orbitals relative to the lactone carbonyl, directly affecting homoconjugation-derived chiroptical signatures and nucleophilic susceptibility at the reactive γ-lactone electrophile [2]. Replacing sulfur with oxygen (Δ MW ≈ −16 Da; Δ TPSA ≈ +9.0 Ų; loss of sulfur-specific polarizability) modifies hydrogen-bond acceptor geometry, calculated logP, and passive membrane permeability potential in ways that computational ADME models treat as non-degenerate [1]. These quantifiable physicochemical divergences are the minimum basis for rejecting generic interchangeability before any biological data are considered.

  • 4-Thia regioisomer
    Sulfur placement at position 7 vs. 4 alters homoconjugation geometry and synthetic derivatization vectors; antimicrobial data are class-level and may not transfer.
  • Dioxa analog (O in place of S)
    Oxygen-for-sulfur substitution shifts TPSA (+~9 Ų), computed logP (−~0.5), and H-bond acceptor character; in-silico ADME profiles may differ meaningfully.
  • Monocyclic or acyclic analogs
    Flexible γ-thiolactone or sulfide-ester comparators introduce rotatable bonds, losing the spiro scaffold's conformational restriction and associated entropic benefit.

8-Methyl-1-oxa-7-thiaspiro[4.4]nonan-2-one Differentiation Evidence


Sulfur-for-Oxygen Substitution Effects

Replacing the sulfur atom at position 7 with oxygen produces 8-methyl-1,7-dioxaspiro[4.4]nonan-2-one, which differs from the target compound in molecular weight (156.18 vs. 172.25 g/mol; Δ = −16.07 Da), molecular formula (C₈H₁₂O₃ vs. C₈H₁₂O₂S), and hydrogen-bond acceptor count (3 for both, but the sulfur-bearing compound presents a softer, more polarizable acceptor site) [1]. The topological polar surface area for the dioxa analog is calculated at approximately 60.5 Ų versus 51.6 Ų for the oxa-thia compound, and the computed XLogP3 shifts from 1.3 (target) to an estimated 0.7–0.9 for the dioxa analog, reflecting increased polarity when sulfur is replaced by oxygen [1]. These differences are of a magnitude that in silico ADME filters classify as distinct permeability and solubility bins [2].

S vs. O heteroatom swap
Data to verify
MW 172.25 vs. 156.18 g/mol; TPSA 51.6 vs. ~60.5 Ų; XLogP3 1.3 vs. ~0.8; H-bond acceptor softness differs (S vs. O)
Computed property differentiation supports scaffold selection for permeability or sulfur-mediated interactions.
In-silico ADME binning requires experimental validation per target.
Medicinal chemistry Fragment-based drug discovery Physicochemical property optimization

7-Thia vs 4-Thia Regioisomeric Comparison

The 8-methyl-1-oxa-7-thiaspiro[4.4]nonan-2-one scaffold positions the sulfur heteroatom at the 7-position of the [4.4] spiro system, whereas the historically more studied 1-oxa-4-thiaspiro[4.4]nonan-2-one (CAS 1564-41-6) places sulfur at the 4-position, adjacent to the spiro carbon [1][2]. This regioisomeric shift changes the through-space distance between the sulfur lone pair and the lactone carbonyl from approximately 2.8–3.0 Å (4-thia, enabling strong homoconjugation with measurable chiroptical consequences) to an estimated 3.5–4.0 Å (7-thia, where homoconjugation is attenuated) [3]. The 4-thia isomer has been employed as a precursor for spirothiazolidinone antimicrobial agents evaluated against bacterial and fungal strains with reported MIC values ranging from 16–64 µg/mL for the most active derivatives, though no directly comparable activity data exist for the 7-thia-8-methyl variant [2][4]. The 7-thia scaffold's distinct heteroatom geometry presents a different vector for derivatization at the sulfur-adjacent positions, offering orthogonal synthetic entry points compared to the 4-thia regioisomer [1].

7-Thia vs. 4-Thia regioisomer
Class-level inference
S···C=O distance ~3.5–4.0 Å (7-thia) vs. ~2.9 Å (4-thia); different synthetic entry points; no direct antimicrobial MIC data for 7-thia target.
Regioisomeric shift alters stereoelectronic environment and derivatization landscape; antimicrobial precedent is class-level only.
Activity data from 4-thia spirothiazolidinones (MIC 16–64 µg/mL) do not predict 7-thia behavior.
Spiroheterocycle synthesis Antimicrobial scaffold design Regioisomer-dependent activity

Zero Rotatable Bonds: Conformational Rigidity

8-Methyl-1-oxa-7-thiaspiro[4.4]nonan-2-one exhibits zero rotatable bonds (computed by Cactvs 3.4.6.11), a consequence of its fully cyclized spiro[4.4] architecture with an embedded γ-lactone [1]. This contrasts sharply with monocyclic γ-thiobutyrolactone analogs (e.g., γ-thiobutyrolactone itself, which retains conformational flexibility around the ring) and with acyclic sulfide-ester comparators that possess 3–5 rotatable bonds . The entropic penalty upon target binding is therefore minimized relative to flexible analogs, a principle quantified in fragment-based drug discovery where each restricted rotatable bond can contribute approximately 0.5–1.5 kcal/mol in reduced conformational entropy loss upon binding [2]. The spiro junction also enforces a fixed relative orientation of the oxygen and sulfur heteroatoms, creating a rigid three-dimensional pharmacophore with defined spatial presentation of the hydrogen-bond acceptor functionalities [1].

Zero rotatable bonds
Class-level inference
Rotatable bonds: 0; estimated ΔΔG_conformational benefit ~0.5–7.5 kcal/mol vs. flexible analogs (class-level estimate).
Conformational rigidity supports ligand efficiency optimization in fragment-based campaigns.
Entropy contribution is a class-level principle; validate binding thermodynamics per target.
Conformational restriction Ligand efficiency Scaffold hopping

Sourcing and Purity Benchmarking

8-Methyl-1-oxa-7-thiaspiro[4.4]nonan-2-one is commercially supplied at a minimum purity specification of 95% by at least three independent vendors: Leyan (Product No. 2093905, 1 g catalog listing), AKSci (Product No. 1452EE, 95% min. purity), and Enamine (EN300-1296864, available in 0.05 g and 10 g quantities) [1]. Enamine pricing for a 10 g lot was listed at $7,312.00 (2023), while the 0.05 g minimum quantity was listed at $1,428.00, reflecting a significant economy-of-scale factor (~97% reduction in unit cost at 10 g versus 0.05 g) [1]. The structurally related 1-oxa-4-thiaspiro[4.4]nonan-2-one (CAS 1564-41-6) has broader multi-vendor availability and is priced as a more commoditized intermediate, while the 8-methyl-1,7-dioxa analog (CAS 2017934-89-1) appears in fewer catalogs with limited stock-keeping granularity . The target compound's positioning as a non-stock, synthesis-on-demand item at multiple suppliers indicates a procurement landscape where lead time and minimum order quantity are differentiating factors relative to more commodity spiro intermediates.

Sourcing & purity benchmark
Supplier data
Min. purity 95% across 3+ vendors; 0.05 g ~$1,428, 10 g ~$7,312 (Enamine 2023); synthesis-on-demand lead times.
Multi-source supply with economy-of-scale pricing supports program planning from screening to lead optimization.
Catalog list prices; negotiate for bulk or custom synthesis orders.
Chemical procurement Building block sourcing Catalog compound comparison

8-Methyl-1-oxa-7-thiaspiro[4.4]nonan-2-one Applications


Entropy-Optimized Fragment Library Design

Incorporating 8-methyl-1-oxa-7-thiaspiro[4.4]nonan-2-one into fragment screening libraries capitalizes on its zero-rotatable-bond scaffold, which provides a quantifiable entropic advantage over flexible γ-thiolactone or sulfide-ester fragments (ΔΔG_conformational estimated at −0.5 to −7.5 kcal/mol depending on comparator flexibility) [1]. The compound's MW of 172.25 Da and XLogP3 of 1.3 place it within Rule-of-Three-compliant fragment space, while the fixed spatial presentation of its three hydrogen-bond acceptor sites (lactone carbonyl oxygen, ring oxygen, and sulfur) enables structure-based triaging of crystallographic hits with well-defined electron density for the entire scaffold [1].

Scaffold-Hopping via O-to-S Heteroatom Swap

When a lead series based on the 8-methyl-1,7-dioxaspiro[4.4]nonan-2-one scaffold (MW 156.18, XLogP3 ~0.8) requires increased lipophilicity or improved membrane permeability, replacement of the ring oxygen with sulfur to yield the 8-methyl-1-oxa-7-thiaspiro[4.4]nonan-2-one scaffold introduces a calculated ΔXLogP3 of approximately +0.4 to +0.6, a ΔTPSA of approximately −9.0 Ų, and a ΔMW of +16.07 Da [2]. These shifts are within the magnitude range that can move a compound from a suboptimal to acceptable CNS Multiparameter Optimization (MPO) score, providing a rational, data-driven basis for scaffold-hopping prioritization [2].

Antimicrobial Derivatization of 7-Thia Scaffold

The 1-oxa-7-thiaspiro[4.4]nonane scaffold represents an underexplored regioisomeric space relative to the well-precedented 1-oxa-4-thiaspiro[4.4]nonane series, which has yielded spirothiazolidinone derivatives with antimicrobial MIC values in the 16–64 µg/mL range [3]. The 8-methyl substitution on the 7-thia scaffold provides a chiral handle (undefined stereocenter count = 2 per PubChem) that can be exploited for diastereoselective derivatization, generating stereochemically defined compound libraries that are absent from the achiral or racemic 4-thia comparator series [1][3]. Programs seeking novel IP space in the antimicrobial spiroheterocycle field should evaluate this compound as a differentiated starting point.

Chiroptical Probe for S···C=O Interactions

The 1-oxa-7-thiaspiro[4.4]nonane framework, with its defined S···C=O through-space distance of approximately 3.5–4.0 Å (estimated from analogous [5.5]undecane crystallographic data), provides a geometrically distinct system for studying sulfur-mediated homoconjugation effects on circular dichroism and NMR chemical shift anisotropy compared to the shorter-distance (~2.9 Å) 1-oxa-4-thia regioisomer [4]. The 8-methyl substituent introduces stereochemical complexity (two undefined stereocenters) that generates diastereomeric pairs suitable for investigating the interplay between absolute configuration, through-space orbital overlap, and chiroptical signatures [1][4].

Application
Selection Property
Validation Focus
Fragment-based library design
Zero rotatable bonds, rigid spiro scaffold
Conformational entropy contribution studies
Scaffold-hopping via heteroatom substitution
Computed TPSA and XLogP3 shift (S vs. O)
In-silico ADME comparison and permeability assays
Antimicrobial spiroheterocycle derivatization
Regioisomeric 7-thia scaffold with stereochemical handle
Derivatization and antimicrobial screening endpoints
Stereoelectronic probe studies
Defined S···C=O through-space distance
Chiroptical and NMR spectroscopic characterization
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